

Synthesis of Fipronil using 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name: 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B125890

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Application Notes and Protocols for the Synthesis of Fipronil

These notes provide a comprehensive overview of the synthesis of Fipronil, a widely used broad-spectrum phenylpyrazole insecticide. The protocols detailed below focus on a common and well-established synthetic route commencing with 2,6-dichloro-4-(trifluoromethyl)aniline as the primary starting material.

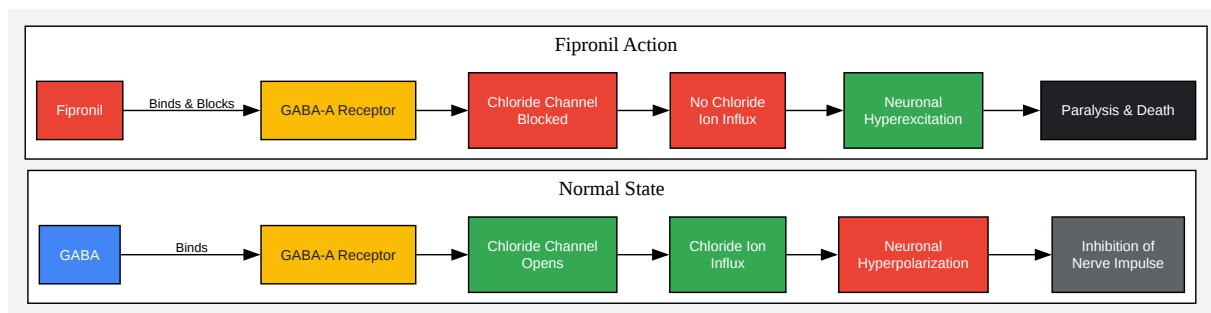
Disclaimer: The synthesis of Fipronil and other chemical compounds should only be conducted by trained professionals in a properly equipped laboratory setting. Adherence to all relevant safety protocols, including the use of personal protective equipment (PPE), is mandatory. The information provided is for research and development purposes only.

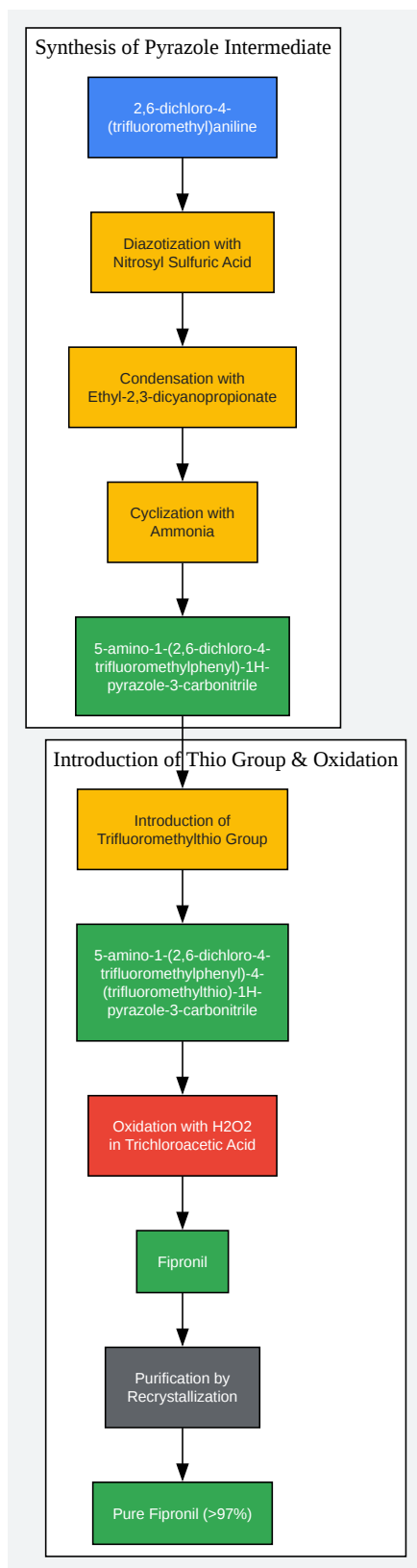
Overview of Synthetic Strategy

The synthesis of Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline involves a multi-step process. The core of this process is the construction of the pyrazole ring, followed by the introduction of the sulfinyl group. A primary pathway involves the reaction of the starting aniline with a suitable three-carbon precursor to form the pyrazole ring, which is then followed by oxidation to introduce the sulfinyl moiety.

Mechanism of Action: GABA Receptor Antagonism

Fipronil's insecticidal activity stems from its ability to disrupt the central nervous system of insects.[1] It primarily acts as a non-competitive antagonist of the γ -aminobutyric acid (GABA) receptor, which is an ionotropic receptor that forms a chloride ion channel.[1][2] In the normal state, the binding of GABA to its receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibiting nerve impulse transmission. Fipronil binds to the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[3] This blockage prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system, paralysis, and eventual death of the insect.[2][3] Fipronil exhibits selective toxicity towards insects because it binds with a much higher affinity to insect GABA receptors than to mammalian GABA receptors.[1]





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